5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 58046-50-7
Cat. No.: VC1970676
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58046-50-7 |
|---|---|
| Molecular Formula | C6H9N3O3 |
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) |
| Standard InChI Key | MNYCPVYUUASZQS-UHFFFAOYSA-N |
| SMILES | C1=NN(C(=C1C(=O)O)N)CCO |
| Canonical SMILES | C1=NN(C(=C1C(=O)O)N)CCO |
Introduction
Synthesis Methods
The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:
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Condensation Reactions: Involving the reaction of a pyrazole precursor with a suitable reagent to introduce the hydroxyethyl and carboxylic acid groups.
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Nucleophilic Substitution: Used to introduce the amino group at the 5-position.
These methods require careful control of reaction conditions to achieve high yields and purity.
Biological Activities
Pyrazole derivatives, including 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, have been studied for their potential biological activities:
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Antimicrobial Activity: Some pyrazoles have shown effectiveness against certain bacteria and fungi.
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Antioxidant Properties: The presence of functional groups like hydroxyl and amino can contribute to antioxidant activity.
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Pharmacological Applications: Pyrazoles are explored for their potential in treating various diseases due to their ability to interact with biological targets.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential against specific microorganisms |
| Antioxidant | May protect against oxidative stress |
| Pharmacological | Investigated for therapeutic applications |
Research Findings
Recent research has focused on the synthesis and characterization of pyrazole derivatives for their potential applications:
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Synthetic Chemistry: Advances in synthesis techniques have improved the efficiency and yield of these compounds.
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Biological Screening: High-throughput screening methods are used to identify compounds with promising biological activities.
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Structural Biology: Studies on the interaction of pyrazoles with biological targets provide insights into their mechanism of action.
Future Perspectives
The future of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and related compounds lies in their potential applications in medicine and materials science. Continued research into their synthesis, biological activities, and structural interactions will be crucial for unlocking their full potential.
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